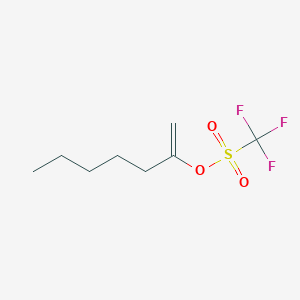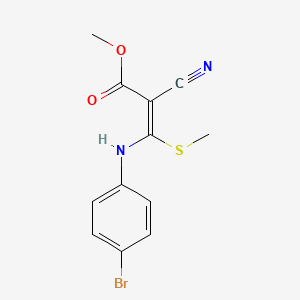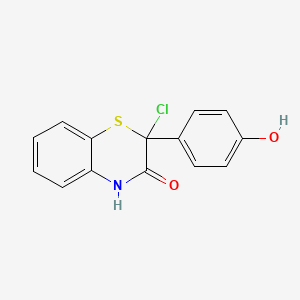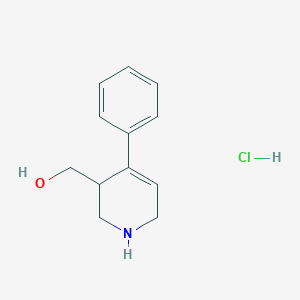
Feruginidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Feruginidin is a naturally occurring anthocyanidin, a type of flavonoid pigment found in various plants. It is known for its vibrant red to purple color, which contributes to the pigmentation of flowers, fruits, and leaves. Anthocyanidins like this compound play a crucial role in plant physiology, including attracting pollinators and protecting against UV radiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Feruginidin can be synthesized through several methods, including the condensation of appropriate phenolic compounds. One common synthetic route involves the use of chalcone intermediates, which undergo cyclization and subsequent oxidation to form the anthocyanidin structure. The reaction conditions typically involve acidic environments and controlled temperatures to ensure proper formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources rich in anthocyanins, such as berries and certain flowers. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: Feruginidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinonoid intermediates, which are important in the formation of stable pigments.
Reduction: Reduction reactions can convert this compound to its leucoanthocyanidin form, which is colorless.
Substitution: Substitution reactions, particularly involving hydroxyl groups, can modify the chemical structure and properties of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinonoid intermediates.
Reduction Products: Leucoanthocyanidins.
Substitution Products: Various acylated or alkylated derivatives.
Applications De Recherche Scientifique
Feruginidin has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. This compound’s ability to modulate signaling pathways makes it a candidate for therapeutic applications.
Industry: Utilized in the food industry as a natural colorant and in cosmetics for its pigmentation properties.
Mécanisme D'action
Feruginidin exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-cancer Properties: this compound induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparaison Avec Des Composés Similaires
Cyanidin: Known for its red color and found in many red berries.
Delphinidin: Exhibits a blue to purple color and is found in grapes and blueberries.
Pelargonidin: Responsible for the orange to red color in strawberries and red radishes.
Feruginidin’s unique properties, such as its specific color and stability under various conditions, make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
109517-73-9 |
|---|---|
Formule moléculaire |
C22H30O5 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
[(3R,3aS)-3-hydroxy-6-(hydroxymethyl)-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H30O5/c1-14(2)22(26)11-10-21(3)9-8-15(13-23)12-18(19(21)22)27-20(25)16-4-6-17(24)7-5-16/h4-8,14,18-19,23-24,26H,9-13H2,1-3H3/t18?,19-,21?,22-/m1/s1 |
Clé InChI |
FPUSCWGZFFIOSW-XZJNEJNUSA-N |
SMILES isomérique |
CC(C)[C@@]1(CCC2([C@H]1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O |
SMILES canonique |
CC(C)C1(CCC2(C1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)


![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)




![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)


![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)

